![molecular formula C6H8Cl2N4 B2703677 [1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride CAS No. 2551117-75-8](/img/structure/B2703677.png)

[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

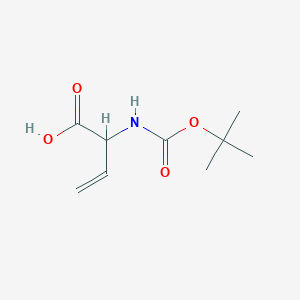

“[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride” is a chemical compound with the CAS Number: 91981-60-1 . It has a molecular weight of 221.09 . The compound is stored at room temperature and is available in solid form . Its IUPAC name is [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Applications De Recherche Scientifique

Synthesis Techniques

A prominent application of [1,2,4]Triazolo[4,3-a]pyridin-6-amine; dihydrochloride is in the field of organic synthesis. Research has demonstrated various methods for synthesizing derivatives of this compound. For example, solution-phase parallel synthesis has been used to create a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, showcasing the versatility of triazolopyridine derivatives in chemical synthesis (Baindur et al., 2003). Another study described the acylation of heteroaromatic amines to synthesize 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, indicating the broad applicability of these compounds in the formation of diverse heterocyclic structures (Ibrahim et al., 2011).

Bio-Medicinal Chemistry

In bio-medicinal chemistry, triazolopyridines have been studied for their potential biological activities. For instance, a study in 2017 explored the synthesis of amido aminomethyl fused triazoles, which are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties (Gandikota et al., 2017). Additionally, the structural and optical properties of 1,2,4-triazolo[4,3-a]pyridine-3-amine were investigated, highlighting its relevance in developing new materials with specific optical characteristics (Dymińska et al., 2022).

Drug Discovery and Development

Triazolopyridines are also significant in drug discovery and development. A study conducted in 2016 focused on functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine, which have been identified as privileged motifs for lead-like compound design in anti-diabetes drug development (Mishchuk et al., 2016). Moreover, the antimicrobial activity of chromone-linked 2-pyridone fused with triazole derivatives has been assessed, indicating the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXRGNPUAWOEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)

![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)